

handling and storage procedures for alpha-Angelica lactone in the lab

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: *B190580*

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Application Notes and Protocols: α -Angelica Lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and laboratory procedures for α -Angelica lactone. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.

General Information

α -Angelica lactone (CAS No. 591-12-8), also known as 5-methyl-2(3H)-furanone, is a naturally occurring lactone found in various plants and essential oils. It is a versatile building block in organic synthesis and has garnered interest in drug development for its potential chemopreventive properties. It is a combustible liquid that may cause skin sensitization.^{[1][2]} Proper handling and storage are crucial for its safe and effective use in a laboratory setting.

Quantitative Data

A summary of the key physical and chemical properties of α -Angelica lactone is presented in the table below for easy reference.

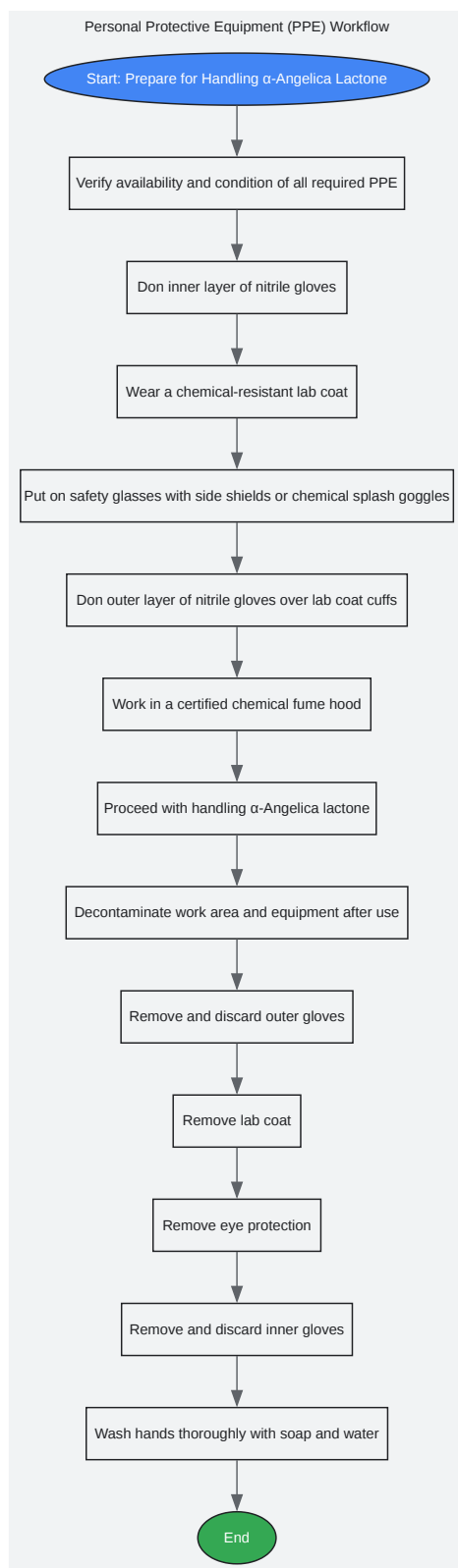
Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₂	
Molecular Weight	98.10 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[4]
Odor	Sweet, herbaceous, tobacco-like	
Melting Point	13-17 °C	
Boiling Point	55-56 °C at 12 mmHg	
Density	1.092 g/mL at 25 °C	
Flash Point	68 °C (154.4 °F) - closed cup	
Solubility in Water	5 g/100 mL	
Solubility in Organic Solvents	Soluble in ethanol, chloroform, and ethyl acetate	
Refractive Index (n _{20/D})	1.448	
Storage Temperature	2-8°C	

Safety and Handling

Adherence to strict safety protocols is mandatory when working with α-Angelica lactone to minimize risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive laboratory safety workflow for handling α-Angelica lactone is illustrated below.



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PPE Workflow for Handling α -Angelica Lactone

- Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[4]
- Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile rubber is recommended) are mandatory.[4] Always inspect gloves for any signs of degradation or puncture before use.
- Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][4]

General Handling Precautions

- Avoid contact with skin, eyes, and clothing.[4][5]
- Do not breathe vapors or mist.[4]
- Keep away from heat, sparks, and open flames.[5]
- Handle in accordance with good industrial hygiene and safety practices.[4]
- Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

First Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
- In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, seek medical attention.
- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of α -Angelica lactone and ensuring laboratory safety.

Storage

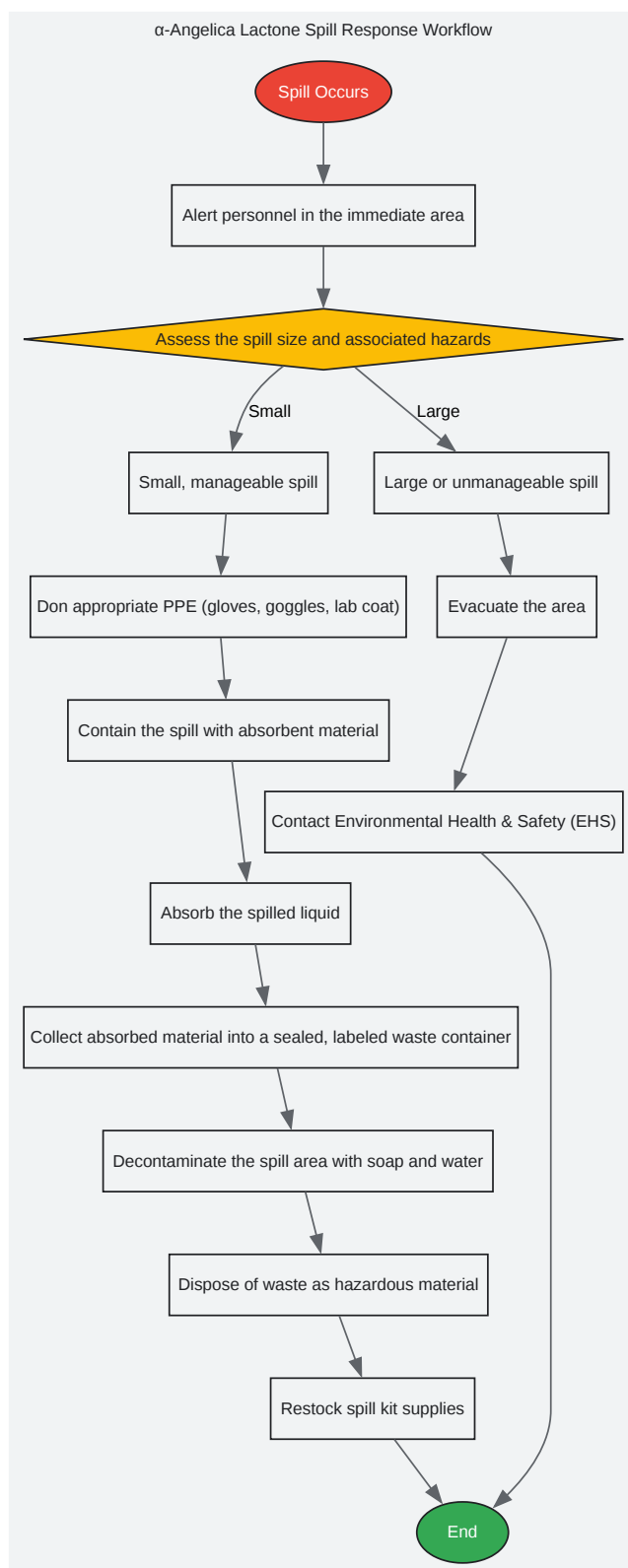
- Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[\[2\]](#)[\[5\]](#)
- Keep the container tightly closed and upright to prevent leakage.[\[4\]](#)[\[5\]](#)
- The recommended storage temperature is between 2°C and 8°C.
- Protect from moisture.[\[5\]](#)

Disposal

- Dispose of waste and empty containers in accordance with local, state, and federal regulations.
- Contaminated materials should be treated as hazardous waste.

Spill Response

A decision-making workflow for responding to an α -Angelica lactone spill is provided below.



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Spill Response Workflow

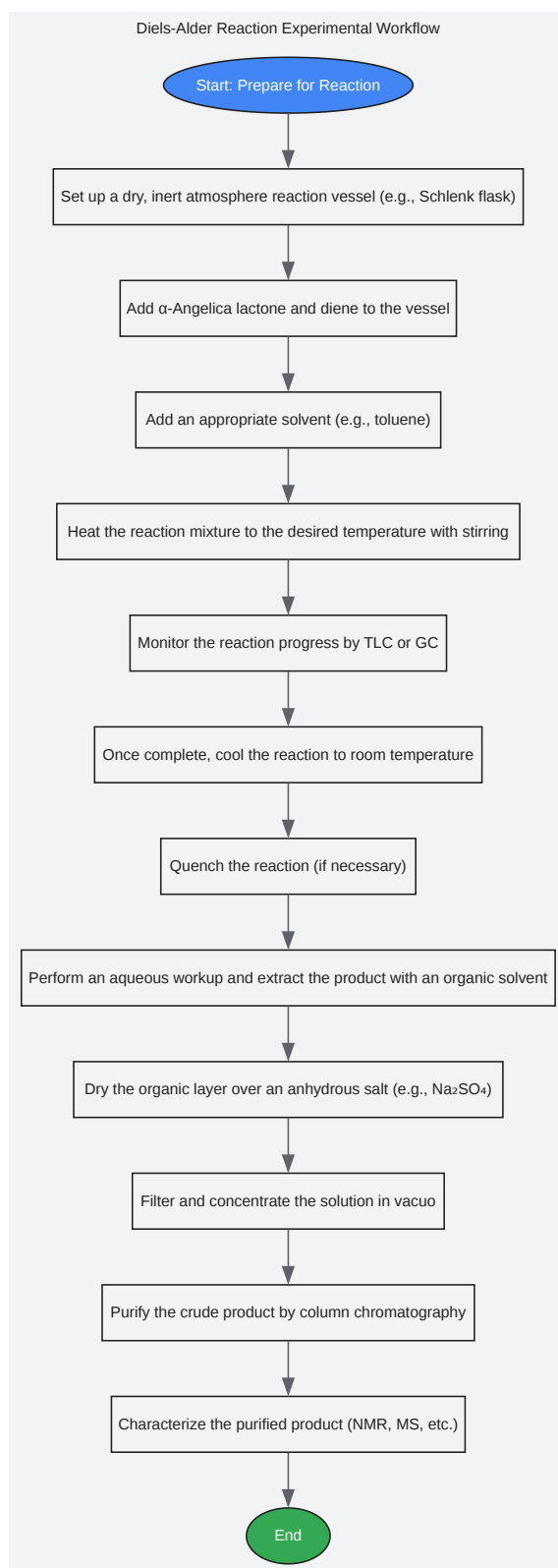
In the event of a spill, immediately alert others in the area.^[6] For a small, manageable spill, ensure you are wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand), and carefully collect it into a sealed container for hazardous waste disposal.^{[2][5]} For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.^[6]

Experimental Protocols

The following are representative protocols for the use of α -Angelica lactone in a research laboratory setting. These should be adapted as necessary for specific experimental requirements.

Protocol for a Diels-Alder Reaction

This protocol describes a general procedure for a Diels-Alder reaction between α -Angelica lactone and a diene, a common transformation in organic synthesis.



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Diels-Alder Reaction Workflow

Materials:

- α -Angelica lactone
- Diene (e.g., cyclopentadiene)
- Anhydrous solvent (e.g., toluene)
- Inert gas (e.g., argon or nitrogen)
- Reaction vessel (e.g., round-bottom flask with condenser)
- Heating mantle and magnetic stirrer
- Standard workup and purification reagents and equipment

Procedure:

- Set up a dry reaction vessel under an inert atmosphere.
- To the vessel, add α -Angelica lactone (1 equivalent) and the chosen diene (1-2 equivalents).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.
- Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and perform a standard aqueous workup.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers and dry over an anhydrous salt (e.g., sodium sulfate).

- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel.
- Characterize the purified product by spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, and mass spectrometry).

Protocol for In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a general method to assess the effect of α -Angelica lactone on the activity of Glutathione S-Transferase (GST), an enzyme involved in detoxification.

Materials:

- α -Angelica lactone
- Cell line (e.g., HepG2 human hepatoma cells)
- Cell culture medium and supplements
- GST assay kit (commercially available)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Microplate reader

Procedure:

- Cell Culture and Treatment: a. Culture the chosen cell line under standard conditions (e.g., 37°C , 5% CO_2). b. Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight. c. Prepare various concentrations of α -Angelica lactone in the cell culture medium. d. Remove the old medium from the cells and treat them with the different concentrations of α -Angelica lactone for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

- Cell Lysis: a. After the treatment period, wash the cells with ice-cold PBS. b. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the cytosolic proteins.
- GST Activity Assay: a. Perform the GST activity assay according to the manufacturer's instructions of the commercial kit. This typically involves the following steps: b. Prepare the reaction mixture containing the assay buffer, glutathione (GSH), and the GST substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB). c. Add a small volume of the cell lysate (supernatant) to each well of a microplate. d. Initiate the reaction by adding the reaction mixture to each well. e. Immediately measure the absorbance at the appropriate wavelength (e.g., 340 nm for CDNB) at regular intervals using a microplate reader.
- Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute) for each sample. b. Normalize the GST activity to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., Bradford or BCA assay). c. Compare the GST activity of the α -Angelica lactone-treated cells to the vehicle-treated control cells to determine its effect.

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